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Compound of Interest

Compound Name: gamma-Decalactone

Cat. No.: B1670016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of γ-decalactone as a

flavoring agent in pharmaceutical formulations. This document outlines its properties,

regulatory status, and application in taste-masking, along with detailed experimental protocols

for its evaluation.

Introduction to γ-Decalactone
γ-Decalactone (gamma-decalactone) is a naturally occurring flavor and fragrance compound

found in many fruits, such as peaches, apricots, and strawberries[1][2]. It belongs to the

lactone class of organic compounds and is characterized by a strong, sweet, and fruity peach-

like aroma and taste[1][2]. Due to its pleasant sensory profile, it is widely used in the food,

beverage, and cosmetic industries[3][4]. In the pharmaceutical industry, γ-decalactone serves

as a flavoring agent to mask the unpleasant taste of active pharmaceutical ingredients (APIs),

thereby improving patient compliance, particularly in pediatric and geriatric populations[1][3]. It

is also used as an excipient to enhance the stability and bioavailability of certain drugs[5].

Regulatory Status: γ-Decalactone is listed by the Flavor and Extract Manufacturers Association

(FEMA) and is Generally Recognized as Safe (GRAS) by the U.S. Food and Drug

Administration (FDA) for use as a flavoring agent in food[4][6][7]. This status supports its

potential for safe use in oral pharmaceutical formulations.
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Physicochemical Properties of γ-Decalactone
A summary of the key physicochemical properties of γ-decalactone is presented in Table 1.

Property Value Reference

Chemical Formula C₁₀H₁₈O₂ [1]

Molar Mass 170.25 g/mol [1]

Appearance Colorless to pale yellow liquid [1]

Odor
Strong, sweet, fruity, peach-

like
[1][2]

Boiling Point 281 °C [1]

Solubility Soluble in ethanol [8]

CAS Number 706-14-9 [1]

Table 1: Physicochemical properties of γ-decalactone.

Application in Taste Masking
The primary application of γ-decalactone in pharmaceuticals is to mask the bitter or otherwise

unpleasant taste of APIs. The mechanism of taste masking by flavoring agents like γ-

decalactone is complex and can involve several processes at the receptor and perceptual

levels.

Mechanism of Action in Taste Masking:

The perception of taste begins with the interaction of tastants with specific receptors on the

taste buds of the tongue. Bitter compounds activate the T2R family of G-protein coupled

receptors (GPCRs), leading to a signaling cascade that results in the perception of bitterness.

Flavoring agents can interfere with this process through several mechanisms:

Receptor Competition: While not definitively proven for γ-decalactone, some flavor

molecules may bind to bitter taste receptors without activating them, thereby acting as

antagonists and blocking the binding of bitter APIs.
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Signal Transduction Interference: Flavoring agents might modulate the downstream signaling

pathways of taste perception.

Perceptual Interaction: The strong, pleasant aroma and taste of γ-decalactone can create a

dominant sensory input that overshadows the perception of bitterness. This is a form of

central nervous system processing where the brain integrates multiple sensory inputs, with

the stronger, more pleasant flavor being more prominent.

The following diagram illustrates the general signaling pathway for bitter taste perception,

which flavoring agents like γ-decalactone aim to modulate.
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Figure 1: Simplified Bitter Taste Signaling Pathway
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Figure 2: Workflow for Liquid Suspension Formulation
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Figure 3: Sensory Evaluation Logical Flow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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